molecular formula C17H16O B14505770 1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane CAS No. 64218-71-9

1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane

Cat. No.: B14505770
CAS No.: 64218-71-9
M. Wt: 236.31 g/mol
InChI Key: JBCUAELIUOCOLI-UHFFFAOYSA-N
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Description

1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane is a complex organic compound characterized by its unique bicyclic structure. This compound contains two phenyl groups and an oxirane ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or catalysts . Another approach involves the use of photochemistry to achieve the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the opening of the oxirane ring and formation of different alcohols.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens, acids, and bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various alcohols.

Scientific Research Applications

1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its oxirane ring and phenyl groups. The oxirane ring can undergo ring-opening reactions, which are crucial for its reactivity. The phenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentane oxide
  • Cyclopentene epoxide
  • 1,2-Epoxycyclopentane
  • Epoxycyclopentane

Uniqueness

1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane is unique due to the presence of two phenyl groups and an oxirane ring within a bicyclic structure. This combination of features makes it distinct from other similar compounds, which may lack one or more of these elements .

Properties

CAS No.

64218-71-9

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

1,2-diphenyl-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C17H16O/c1-3-7-13(8-4-1)15-11-12-16-17(15,18-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

JBCUAELIUOCOLI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1C3=CC=CC=C3)(O2)C4=CC=CC=C4

Origin of Product

United States

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